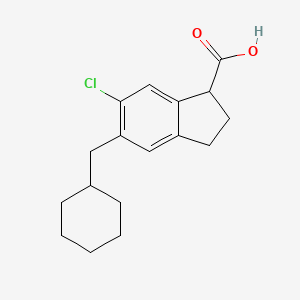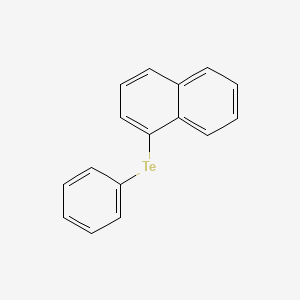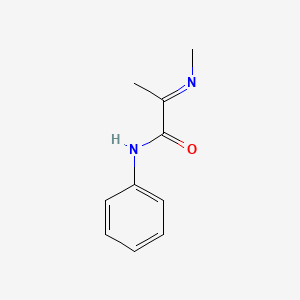
Oct-7-EN-5-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-7-EN-5-YN-2-one: is an organic compound with the molecular formula C8H12O . It is also known by its synonyms 7-Octyn-2-one and oct-1-yn-7-one . This compound is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-5-YN-2-one typically involves multi-step organic reactions. One common method includes the preparation of C-7 substituted hept-2-en-6-yn-1-ols, which are then subjected to a one-pot, three-step tandem process involving palladium(II)-catalyzed Overman rearrangement, ruthenium(II)-catalyzed ring-closing enyne metathesis, followed by a hydrogen bond-directed Diels–Alder reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: Oct-7-EN-5-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oct-7-EN-5-YN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.
Industry: Used in the synthesis of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Oct-7-EN-5-YN-2-one involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 7-Octyn-2-one
- Oct-1-yn-7-one
Comparison: Oct-7-EN-5-YN-2-one is unique due to the presence of both a double bond and a triple bond within its structure. This makes it more versatile in chemical reactions compared to compounds with only one type of unsaturation. The presence of both functional groups allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
67546-63-8 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
oct-7-en-5-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,6-7H2,2H3 |
Clé InChI |
ZOLHXVQJQDUHFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)












